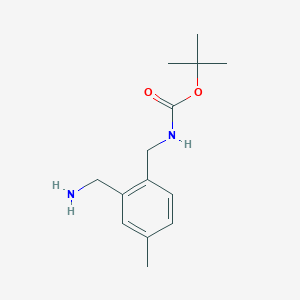

Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[2-(aminomethyl)-4-methylphenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10-5-6-11(12(7-10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,8-9,15H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZVSBLPAGWEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700570 | |

| Record name | tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862205-35-4 | |

| Record name | Carbamic acid, [[2-(aminomethyl)-4-methylphenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862205-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate involves the carbamate formation reaction between 2-(aminomethyl)-4-methylbenzylamine and tert-butyl chloroformate. This reaction is typically carried out under mild conditions to avoid side reactions and ensure high yield and purity.

Reaction Scheme:

$$

\text{2-(aminomethyl)-4-methylbenzylamine} + \text{tert-butyl chloroformate} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}

$$-

- Base: Triethylamine or similar organic base to neutralize hydrochloric acid formed during the reaction.

- Solvent: Dichloromethane (DCM) or other inert organic solvents.

- Temperature: Controlled between 0°C and room temperature to optimize reaction rate and selectivity.

- Time: Typically several hours until completion.

This method ensures selective protection of the amine group as a tert-butyl carbamate (BOC) derivative, which is crucial for subsequent synthetic transformations.

Industrial Production Techniques

In industrial settings, the synthesis of this compound is optimized for scalability, efficiency, and cost-effectiveness.

- Continuous Flow Processes: Automated reactors with precise control over temperature, pressure, and reactant feed rates enhance yield and reproducibility.

- Process Control: Use of in-line monitoring (e.g., IR spectroscopy) to track reaction progress and minimize impurities.

- Purification: Crystallization or distillation techniques are employed to isolate the product with high purity.

Such approaches reduce reaction times and waste, aligning with green chemistry principles.

Reaction Mechanism and Analysis

The carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, releasing chloride ion which is scavenged by the base.

- By-products: Hydrochloric acid (neutralized by base).

- Side Reactions: Minimal under controlled temperature and stoichiometry.

The compound can undergo further chemical modifications such as oxidation, reduction, and substitution, but these are beyond the scope of preparation.

Alternative Synthetic Approaches and Related Compounds

While direct carbamate formation is the most common, related synthetic strategies involve:

- Phase-Transfer Catalysis Alkylation: For related carbamate derivatives, phase-transfer catalysts like tetrabutylammonium bromide facilitate alkylation reactions in biphasic systems, enhancing yields up to 92% in some cases.

- Use of N-BOC-D-Serine as Starting Material: In lacosamide synthesis, N-BOC-D-serine forms mixed acid anhydrides that condense with benzylamines to give carbamate intermediates structurally related to this compound.

- Mannich Reactions: The aminomethyl group can be introduced via Mannich-type reactions using formaldehyde and amines, followed by BOC protection and deprotection steps for derivative synthesis.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting Material | 2-(aminomethyl)-4-methylbenzylamine | Primary amine precursor |

| Carbamoylating Agent | tert-butyl chloroformate | Provides tert-butyl carbamate group |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM) | Inert, aprotic solvent |

| Temperature Range | 0°C to Room Temperature | Controls reaction rate and selectivity |

| Reaction Time | Several hours | Until complete conversion |

| Yield | Typically high (>80%) | Depends on purity of reagents and control |

| Purification | Crystallization or chromatography | Ensures product purity |

Research Findings and Applications

- The compound serves as a versatile intermediate for complex molecule synthesis, including pharmaceuticals.

- Research demonstrates that controlling reaction parameters such as temperature and base equivalents critically affects yield and purity.

- Industrial methods emphasize continuous flow and catalyst optimization for cost-effective large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction can yield primary amines or alcohols.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions allows chemists to create diverse derivatives that can be utilized in different applications .

Biological Studies

The compound has shown promise in biological research, particularly in studying enzyme-substrate interactions. It can act as a probe in biochemical assays, aiding in the understanding of biological mechanisms at the molecular level .

Pharmaceutical Applications

Recent studies have highlighted the anti-inflammatory properties of related compounds. For example, derivatives of tert-butyl carbamate have been synthesized and evaluated for their anti-inflammatory activities using animal models . The findings suggest that certain derivatives exhibit significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like indomethacin.

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials with specific properties. Its stability and reactivity make it suitable for large-scale synthesis processes .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the tert-butyl group provides steric hindrance that can influence binding affinity and specificity. The benzylcarbamate moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate are best understood through comparison with analogs differing in substituent positions, protecting groups, or additional functional moieties. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Differences

Impact of Substituent Position

- Aminomethyl Position: The 2-aminomethyl group in the target compound contrasts with analogs like tert-butyl 4-(aminomethyl)benzylcarbamate (CAS 108468-00-4), where the aminomethyl is at the 4-position.

- Methyl Group: The 4-methyl substituent in the target compound distinguishes it from tert-butyl 2-methylbenzylcarbamate (CAS 138350-83-1), which lacks the aminomethyl group. The methyl group may enhance lipophilicity, affecting membrane permeability .

Role of Protecting Groups and Salts

- Boc Protection: All compounds in Table 1 retain the Boc group, which prevents amine oxidation during synthesis. However, analogs like tert-butyl 3-(aminomethyl)benzylcarbamate hydrochloride (CAS 914465-97-7) are formulated as hydrochloride salts to improve aqueous solubility for in vitro assays .

- Thiazole Incorporation : The thiazole-containing analog (CAS 2308507-34-6) demonstrates how heterocyclic moieties can modulate electronic properties and binding affinity, though its biological relevance remains under investigation .

Biological Activity

Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and the results of various studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group, an aminomethyl moiety, and a methyl-substituted benzyl group. The synthesis typically involves the reaction of tert-butyl carbamate with appropriate amines and aldehydes under controlled conditions to yield the desired product.

Biological Activity Overview

Research indicates that this compound exhibits notable anti-inflammatory properties. In a study involving various analogues of carbamate compounds, it was found that many derivatives demonstrated significant inhibition of inflammation in vivo. The percentage inhibition values ranged from 39.021% to 54.239% when tested against standard anti-inflammatory agents such as indomethacin in carrageenan-induced rat paw edema models .

Table 1: Summary of Anti-inflammatory Activity

| Compound | Percentage Inhibition (%) | Standard Comparison |

|---|---|---|

| This compound | 54.239 | Indomethacin |

| Other derivatives (4a-4j) | 39.021 - 54.239 | Indomethacin |

The mechanism underlying the anti-inflammatory activity involves the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are pivotal in the inflammatory response. In silico docking studies have elucidated binding modes that suggest effective interaction between the compound and COX-2, thereby inhibiting prostaglandin synthesis .

Case Studies

- Anti-inflammatory Study : A study evaluated several derivatives of tert-butyl carbamates for their anti-inflammatory effects using a rat model. The results indicated a promising profile for compounds similar to this compound, with significant reductions in edema observed .

- Cytotoxicity Assessment : While direct studies on this specific compound are sparse, related structures have been reported to inhibit tumor growth significantly. For example, compounds with similar scaffolds were shown to induce apoptosis in human cancer cell lines, suggesting that this compound may exhibit similar activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves carbamate protection of the amine group using tert-butoxycarbonyl (Boc) reagents. A key step is the coupling of 2-(aminomethyl)-4-methylbenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in anhydrous THF or DCM). Temperature control (<25°C) minimizes side reactions like over-alkylation. Yields are optimized by maintaining inert atmospheres (N₂/Ar) and stoichiometric excess of Boc₂O (1.2–1.5 equiv) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ 6.8–7.2 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₂N₂O₂: 262.3).

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate carbamate formation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C under inert gas (argon) in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which hydrolyze the Boc group. For short-term use, refrigeration (2–8°C) in desiccated environments is acceptable. Stability studies suggest a shelf life of ≥12 months under optimal storage .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Methodological Answer : If the aminomethyl group introduces chirality, enantiomeric resolution can be achieved via:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer under mild aqueous conditions.

- Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .

Q. How can researchers reconcile discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variations arise from polymorphic forms or residual solvents. Standardize protocols:

- Gravimetric analysis : Saturate solvents (e.g., DCM, EtOAc, water) at 25°C, filter, and quantify dissolved mass.

- DSC/TGA : Identify polymorph transitions or decomposition events affecting solubility.

- Hansen Solubility Parameters : Compare experimental vs. predicted values to identify outlier solvents .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The Boc carbamate’s electron-withdrawing tert-butyl group stabilizes the leaving group (CO₂⁻), facilitating nucleophilic attack. Kinetic studies (e.g., monitoring by ¹H NMR in DMSO-d₆) reveal rate dependence on base strength (e.g., DBU > TEA). Computational modeling (DFT) predicts transition-state geometries, corroborated by Hammett plots for substituted benzyl derivatives .

Key Research Findings

- Stereochemical Control : Fluorinated analogs (e.g., tert-butyl (2S,4R)-4-fluoro derivatives) demonstrate enhanced metabolic stability in vitro, suggesting potential for prodrug design .

- Thermal Stability : TGA data (10°C/min, N₂) show decomposition onset at 180°C, correlating with Boc group cleavage .

- Biological Relevance : While not FDA-approved, structural analogs are intermediates in CCR2 antagonist synthesis, highlighting utility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.